molecular formula C10H14O2 B041879 Nepetalactone cis-trans-form CAS No. 21651-62-7

Nepetalactone cis-trans-form

Cat. No.: B041879
CAS No.: 21651-62-7
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-NBEYISGCSA-N
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Description

Nepetalactone is a volatile iridoid monoterpenoid found in several species of the Nepeta genus, commonly known as catnip or catmint. The compound is famous for its ability to attract cats and repel insects. Nepetalactone exists in multiple stereoisomeric forms, with the cis-trans-form being one of the most studied due to its significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nepetalactone can be synthesized through various methods, including biocatalytic routes and chemical synthesis. One common synthetic route involves the hydrolysis of geranyl pyrophosphate to geraniol, followed by oxidation to 8-oxogeranial. The key step is the reductive cyclization of 8-oxogeranial to nepetalactol, which is then oxidized to nepetalactone .

Industrial Production Methods: Industrial production of nepetalactone often employs microbial factories, such as yeast cell factories, to produce the compound. These methods utilize engineered enzymes to achieve high yields of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions: Nepetalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form nepetalic acid or reduced to nepetalactol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Nepetalactone is unique among iridoids due to its dual role as a cat attractant and insect repellent. Similar compounds include:

Nepetalactone’s unique combination of biological activities makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZHVNKFOXMND-NBEYISGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075198
Record name Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-62-7
Record name 4aα,7α,7aα-Nepetalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepetalactone cis-trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021651627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPETALACTONE, (+)-(4AS,7S,7AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM7PE24UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nepetalactone cis-trans-form
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